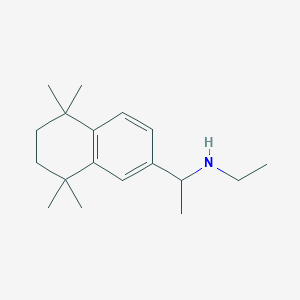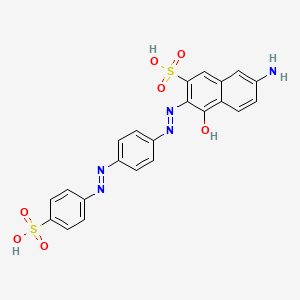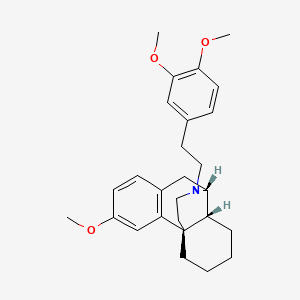
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis and Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and catalysts to facilitate the formation of the imidazole ring.
Analyse Chemischer Reaktionen
Types of Reactions: 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic properties . In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory activities . Additionally, in industry, it is utilized in the production of functional materials and catalysts .
Wirkmechanismus
The mechanism of action of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- include other imidazole derivatives such as 2-IMIDAZOLINE-4-CARBOXYLIC ACID and 2-IMIDAZOLINE-5-CARBOXYLIC ACID . These compounds share structural similarities but differ in their functional groups and substitution patterns.
Uniqueness: What sets 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- apart is its unique combination of an amino group and a formyl group at specific positions on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89179-94-2 |
|---|---|
Molekularformel |
C5H7N3O3 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h1-3H,(H,10,11)(H3,6,7,8) |
InChI-Schlüssel |
JIJQOOYBYDZQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1C(N=C(N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)






